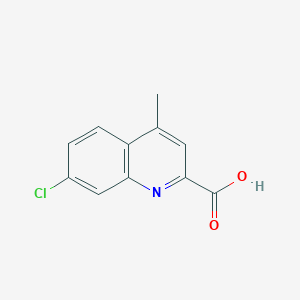

7-Chloro-4-methylquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC17671147

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClNO2 |

|---|---|

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 7-chloro-4-methylquinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-6-4-10(11(14)15)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | MIWJHKMORKZHCD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=C1C=CC(=C2)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 221.64 g/mol | |

| SMILES | O=C(C1=NC2=CC(Cl)=CC=C2C(C)=C1)O | |

| MDL Number | MFCD22100125 |

Synthesis and Manufacturing

While no direct synthesis protocols for 7-chloro-4-methylquinoline-2-carboxylic acid are disclosed in the provided sources, related quinoline derivatives are typically synthesized via:

-

Skraup or Doebner-Miller reactions to construct the quinoline core.

-

Electrophilic substitution for chlorine introduction.

-

Hydrolysis of nitriles to carboxylic acids, as demonstrated in the synthesis of 7-chloroquinoline-4-carboxylic acid using NaOH in methanol .

A hypothetical route for the target compound might involve:

-

Nitration and reduction steps to position the methyl group.

-

Palladium-catalyzed coupling for chlorine introduction.

-

Acidic or basic hydrolysis of a pre-installed nitrile group at position 2 .

Pharmacological and Industrial Applications

Research Applications

-

Fluorescent Probes: The planar quinoline structure facilitates use in bioimaging .

-

Pharmaceutical Intermediates: Serves as a building block for kinase inhibitors and receptor modulators .

| Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust/fume. |

| P264 | Wash hands thoroughly after handling. |

| P280 | Wear protective gloves/eye protection. |

The compound requires storage in a cool, dry environment under inert gas to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume